molecular formula C20H13N3O5 B6093194 4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID

4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID

Cat. No.: B6093194
M. Wt: 375.3 g/mol
InChI Key: PJEBNIRTOQCUFX-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID is a complex organic compound that features an indole moiety, a diazinane ring, and a benzoic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a diazinane compound under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and bases like lutidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form derivatives with altered biological activities.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while substitution reactions can produce a variety of substituted indole compounds with potential biological activities .

Scientific Research Applications

4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID is unique due to its combination of an indole moiety with a diazinane ring and benzoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c24-17-15(9-12-10-21-16-4-2-1-3-14(12)16)18(25)23(20(28)22-17)13-7-5-11(6-8-13)19(26)27/h1-10,25H,(H,26,27)(H,22,24,28)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEBNIRTOQCUFX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.